

# methyl nitrite decomposition kinetics other nitrates

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## Compound Focus: Methyl nitrite

CAS No.: 624-91-9

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## Comparative Decomposition Data

The table below summarizes the available quantitative data and characteristics for **methyl nitrite** and other relevant nitrate compounds.

Compound	Key Decomposition Data / Characteristics	Experimental Protocol / Conditions	Citations
<b>Methyl Nitrite (MN)</b>	Heat of decomposition: ~4300 J/g; Initial decomposition temperature decreases with increasing pressure.	<b>C600 microcalorimeter &amp; VSP2 adiabatic calorimeter:</b> Samples heated to determine heat release and pressure-dependent behavior.	[1]
<b>Pentaerythritol Tetranitrate (PETN)</b>	Activation energy for NO <sub>2</sub> production: ~175.8 kJ/mol; Initial step is O-NO <sub>2</sub> bond scission.	<b>TGA-MS &amp; DSC:</b> Single crystal samples analyzed under non-isothermal conditions; kinetics studied via isoconversional analysis.	[2]

Compound	Key Decomposition Data / Characteristics	Experimental Protocol / Conditions	Citations
<b>Nitrocellulose (NC)</b>	Decomposition temp: 192–209°C; Stability decreases with higher nitrogen content. Major initial product is NO, not NO <sub>2</sub> .	<b>DSC &amp; TG-DTA:</b> Thermal stability analyzed at various heating rates (5, 10, 15, 20 °C/min).	[3] [4]
<b>Isopropyl Nitrate (iPN)</b>	Low-temperature auto-ignition studied; Prerequisite of O <sub>2</sub> for ignition; Main products: CH <sub>3</sub> CHO, NO, NO <sub>2</sub> , CH <sub>3</sub> NO <sub>2</sub> , CH <sub>3</sub> ONO.	<b>Rapid Compression Machine (RCM):</b> Ignition delay times measured at 560–600 K, 5–10 bar.	[5]
<b>General Aliphatic Nitrate Esters</b>	Product distribution correlates with oxygen balance; Initial step is generally O-NO <sub>2</sub> bond scission.	<b>T-Jump/FTIR Spectroscopy:</b> Samples flash-heated (250–500°C) in an Ar atmosphere; gaseous products quantified.	[6]

## Detailed Experimental Protocols

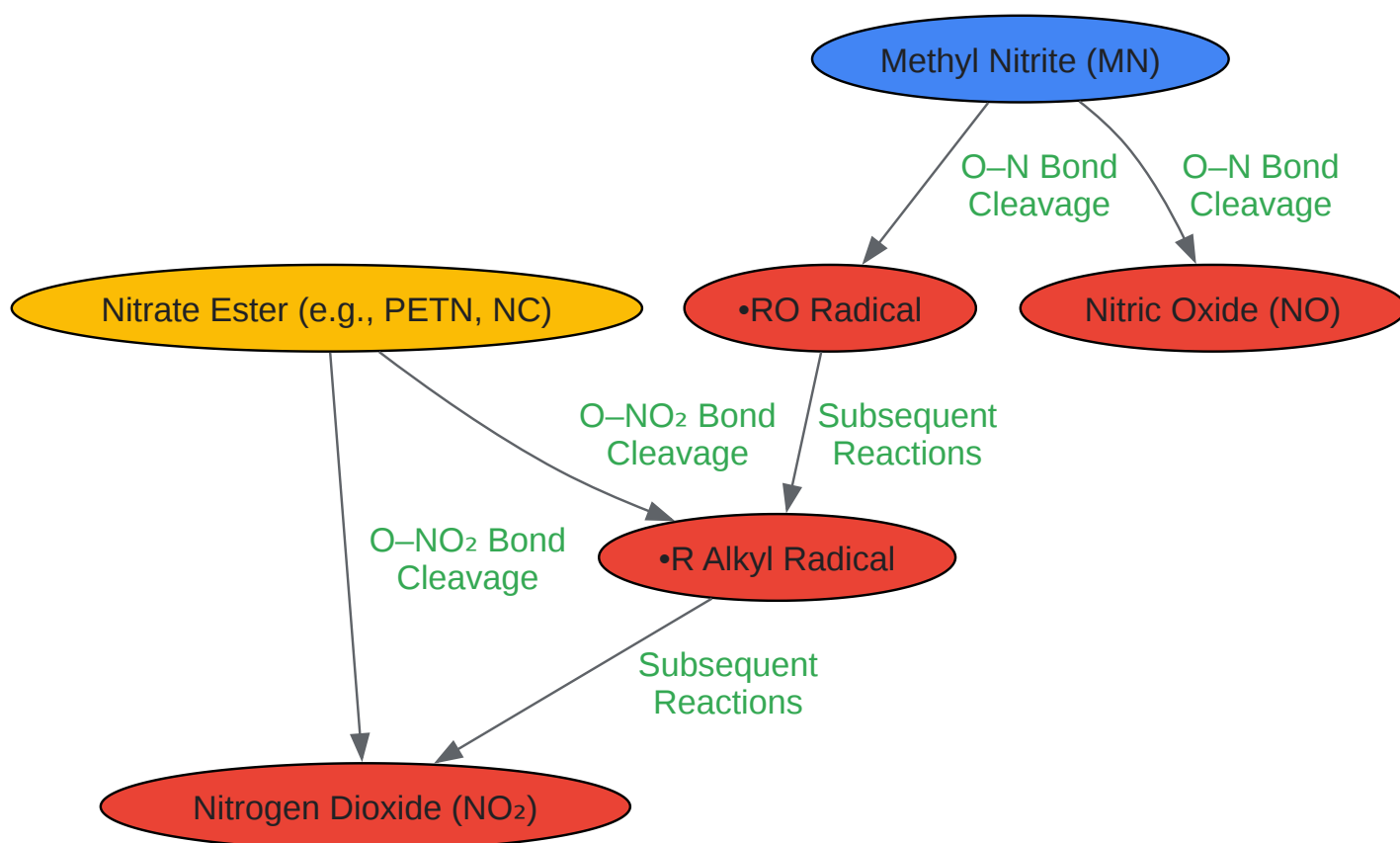
For researchers looking to replicate or understand these studies, here is a deeper dive into the methodologies.

- **Thermal Stability and Hazard Evaluation (for Methyl Nitrite):** The thermal risk of MN was evaluated using a **C600 microcalorimeter** and a **VSP2 adiabatic calorimeter**. In the C600, a sample was heated to determine the total heat release. The VSP2 tests were conducted with different initial pressures to study the pressure dependence of the decomposition. These tests are standard for obtaining thermodynamic and kinetic data for safety evaluations [1].
- **Kinetic Analysis of Gas Evolution (for PETN):** The kinetics of PETN decomposition were investigated using **Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)** and **Differential Scanning Calorimetry (DSC)**. Single crystal PETN samples (approx. 5 mg) were heated under controlled, non-isothermal programs. The TGA-MS tracked mass loss while simultaneously identifying evolved gases (like NO<sub>2</sub> at m/z=46). The DSC measured heat flow. The activation energy was then determined using isoconversional kinetic analysis methods like the Kissinger-Akihara-Sunose (KAS) model [2].

- **Product Analysis under Rapid Heating (for General Nitrates):** The decomposition of various nitrate esters was studied using **T-Jump/FTIR spectroscopy**. A sample-coated platinum filament was rapidly heated (at 2000 °C/s) to a set temperature (250–500 °C) and held under an argon atmosphere. The evolving gaseous products were analyzed in real-time using Fourier-Transform Infrared spectroscopy, and their concentrations were quantified using multivariate regression of the spectral data [6].

## Decomposition Pathway Comparison

The initial decomposition step is critical for understanding the reactivity and sensitivity of these compounds. The following diagram contrasts the primary initiation pathways for **methyl nitrite** versus other common nitrates like PETN and nitrocellulose.



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The diagram highlights a fundamental mechanistic difference:

- **Methyl Nitrite** decomposition is initiated by the cleavage of the relatively weak **O–N bond**, producing a methoxy radical ( $\bullet\text{CH}_3\text{O}$ ) and nitric oxide (NO) [7] [1].
- In contrast, most other aliphatic **nitrate esters** (like PETN, nitrocellulose, and isopropyl nitrate) begin decomposing through the homolytic cleavage of the **O–NO<sub>2</sub> bond**, releasing nitrogen dioxide (NO<sub>2</sub>) and an alkoxy radical [2] [3] [5].

## Research Gaps and Considerations

When comparing the decomposition kinetics across these studies, please note:

- **Context is Key:** The data originates from studies conducted under different conditions (e.g., heating rates, pressure, analytical techniques). Direct numerical comparison of values like activation energy should be done with caution.
- **Focus on Mechanisms:** While quantitative kinetic parameters for **methyl nitrite** are less abundant, the well-established difference in its initial decomposition step (O–N vs. O–NO<sub>2</sub> cleavage) is a critical comparative insight.
- **Complexity of Secondary Reactions:** The initial bond scission is followed by complex secondary reactions involving the generated radicals and nitrogen oxides, which ultimately determine the overall heat release and gas evolution [5] [6].

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